molecular formula C3H4N2 B1606757 Aziridine-2-carbonitrile CAS No. 33898-53-2

Aziridine-2-carbonitrile

Cat. No. B1606757
Key on ui cas rn: 33898-53-2
M. Wt: 68.08 g/mol
InChI Key: PGZUFTROELAOMP-UHFFFAOYSA-N
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Patent
US04376731

Procedure details

In an analogous manner, by reacting 2-cyano-aziridine with ethyl chloroformate, there is obtained ethyl 2-cyano-1-aziridine-carboxylate; b.p. 70°-75°C./0.01 mm.Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:5][NH:4]1)#[N:2].Cl[C:7]([O:9][CH2:10][CH3:11])=[O:8]>>[C:1]([CH:3]1[CH2:5][N:4]1[C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1NC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1N(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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